(Benzamido)oxy Acetic Acid-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

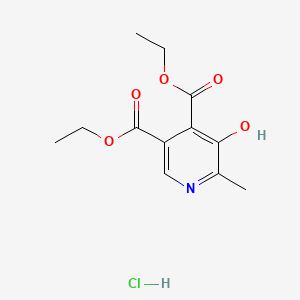

“(Benzamido)oxy Acetic Acid-d2” is a chemical compound with the molecular formula C9H7D2NO4 and a molecular weight of 197.18 . It is also known by other synonyms such as “2-[(Benzoylamino)oxy]-acetic Acid-d2”, “(Benzamidooxy)acetic Acid-d2”, and "Benzadox-d2" . This compound is a hippurate analog and an inhibitor of peptidylglycine a-hydroxylating monooxygenase (PHM) .

Synthesis Analysis

The synthesis of benzamide derivatives, which “this compound” is a part of, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources, the synthesis methods mentioned earlier provide some insight into the chemical reactions this compound can undergo .Applications De Recherche Scientifique

Synthesis of Organic Compounds

The catalytic activities of certain chemical reactions have been explored using compounds related to (benzamido)oxy acetic acid-d2. For example, the Pd(II)-catalyzed oxidative heterodimerization reaction of 2,3-allenamides and 1,2-allenyl ketones in acetic acid provides an efficient route for synthesizing polysubstituted 4-(furan-3'-yl)-2(5H)-furanimines, showcasing the utility of related chemicals in organic synthesis processes (S. Ma, Z. Gu, Zhanqian Yu, 2005).

Catalytic Applications

Research on deep eutectic solvents (DES), where components such as benzyl tri-methyl ammonium chloride are used in combination with acids like citric or oxalic acid, demonstrates the relevance of benzamide-related compounds in catalysis. These DES show potential in esterification reactions, indicating the role of this compound derivatives in facilitating chemical transformations (M. B. Taysun, E. Sert, F. S. Atalay, 2016).

Novel Imaging Agents

The synthesis and evaluation of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate compounds for potential use in tumor imaging highlight the application of benzamide derivatives in the field of medical imaging. These compounds, showing satisfactory stability and radiochemical purity, point towards the use of this compound derivatives in developing new pharmaceuticals and imaging agents (Yong He et al., 2011).

Nonlinear Optical Materials

Studies on hippuric acid, a related benzamido acetic acid compound, have shown it to be an excellent candidate for second harmonic generation due to its high conversion efficiency. This highlights the potential use of this compound and its derivatives in the development of organic nonlinear optical materials (Manjunatha Bhat, S. Dharmaprakash, 2002).

Propriétés

IUPAC Name |

2-benzamidooxy-2,2-dideuterioacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRGQGLIUAMOOC-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)ONC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)

![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)